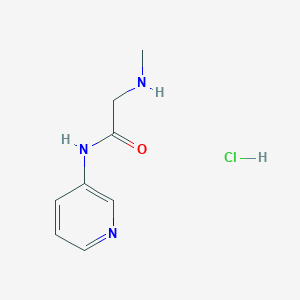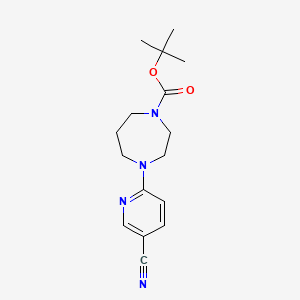
2-(methylamino)-N-(pyridin-3-yl)acetamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(methylamino)-N-(pyridin-3-yl)acetamide hydrochloride is a chemical compound that has gained significant attention from researchers due to its potential applications in scientific research. The compound is also known as MPAA hydrochloride and has been synthesized using various methods.
Aplicaciones Científicas De Investigación
MPAA hydrochloride has been used in various scientific research applications, including the study of neurotransmitter systems, ion channels, and receptors. The compound has been shown to modulate the activity of nicotinic acetylcholine receptors and GABA receptors, which are involved in the regulation of neuronal activity. MPAA hydrochloride has also been used in the study of ion channels, such as the voltage-gated sodium channel, which is involved in the generation of action potentials in neurons.
Mecanismo De Acción
The mechanism of action of MPAA hydrochloride involves the modulation of neurotransmitter systems and ion channels. The compound has been shown to enhance the activity of nicotinic acetylcholine receptors and GABA receptors, leading to the inhibition of neuronal activity. MPAA hydrochloride has also been shown to block the activity of voltage-gated sodium channels, leading to the inhibition of action potential generation in neurons.
Biochemical and Physiological Effects:
MPAA hydrochloride has been shown to have various biochemical and physiological effects, including the inhibition of neurotransmitter release, the modulation of ion channel activity, and the inhibition of neuronal activity. The compound has also been shown to have anxiolytic and anticonvulsant effects in animal models, indicating its potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using MPAA hydrochloride in lab experiments include its ability to modulate neurotransmitter systems and ion channels, which are involved in various physiological processes. The compound has also been shown to have anxiolytic and anticonvulsant effects, indicating its potential therapeutic applications. However, the limitations of using MPAA hydrochloride in lab experiments include its potential toxicity and the need for careful control of reaction conditions and purification steps to obtain a high yield and purity of the compound.
Direcciones Futuras
There are several future directions for the study of MPAA hydrochloride, including the investigation of its potential therapeutic applications in neurological and psychiatric disorders. The compound has also been shown to modulate ion channels involved in pain sensation, indicating its potential applications in pain management. Further studies are needed to determine the optimal dosage and administration route of MPAA hydrochloride for therapeutic applications. Additionally, the development of new synthesis methods and purification techniques may lead to the discovery of new analogs with improved pharmacological properties.
Conclusion:
In conclusion, MPAA hydrochloride is a chemical compound that has gained significant attention from researchers due to its potential applications in scientific research. The compound has been synthesized using various methods and has been shown to modulate neurotransmitter systems and ion channels, leading to various biochemical and physiological effects. MPAA hydrochloride has potential therapeutic applications in neurological and psychiatric disorders, as well as pain management. Further studies are needed to determine the optimal dosage and administration route of the compound for therapeutic applications.
Métodos De Síntesis
MPAA hydrochloride can be synthesized using various methods, including the reaction of 2-(methylamino) acetamide and 3-pyridinecarboxylic acid, followed by the addition of hydrochloric acid. Another method involves the reaction of 2-(methylamino) acetamide and 3-pyridinecarboxaldehyde, followed by the addition of hydrochloric acid. The synthesis of MPAA hydrochloride requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the compound.
Propiedades
IUPAC Name |
2-(methylamino)-N-pyridin-3-ylacetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O.ClH/c1-9-6-8(12)11-7-3-2-4-10-5-7;/h2-5,9H,6H2,1H3,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBCHYEFUNRGLIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)NC1=CN=CC=C1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)(3-(pyridin-2-yloxy)phenyl)methanone](/img/structure/B2906640.png)
![(1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-pyrazol-4-yl)methyl N-(4-chlorophenyl)carbamate](/img/structure/B2906643.png)
![Ethyl 3-chloro-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2906644.png)


![7-Fluoro-2-(3-morpholinopropyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2906650.png)
![N-(2-fluorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2906651.png)

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2906654.png)
![Methyl 3-[(2-chloroacetyl)amino]-3-(4-isopropylphenyl)propanoate](/img/structure/B2906656.png)


